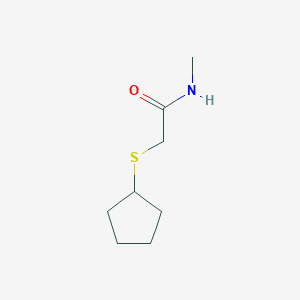

2-cyclopentylsulfanyl-N-methylacetamide

Descripción

2-Cyclopentylsulfanyl-N-methylacetamide (C₈H₁₅NOS, MW: 173.28 g/mol) is an acetamide derivative featuring a cyclopentylsulfanyl (thioether) group at the second carbon and an N-methyl substitution. While direct data on this compound is absent in the provided evidence, structural analogs suggest it may serve as an intermediate in organic synthesis, particularly for sulfur-containing heterocycles or pharmaceuticals.

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c1-9-8(10)6-11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOOAVHRXSKPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-cyclopentylsulfanyl-N-methylacetamide with related compounds:

Key Observations:

- Substituent Effects: Cycloalkyl vs. Electron-Withdrawing Groups: Nitro and chloro substituents (e.g., in ) enhance electrophilicity, facilitating reactions such as nucleophilic aromatic substitution. N-Methylation: The N-methyl group in the target compound may reduce hydrogen-bonding capacity compared to unsubstituted acetamides, affecting solubility and crystallinity.

Crystallographic and Physicochemical Properties

- Crystal Packing : Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibit intermolecular hydrogen bonding (C–H⋯O interactions) and centrosymmetric stacking, stabilizing their solid-state structures . The bulkier cyclopentyl group in the target compound may disrupt such interactions, leading to altered melting points or solubility.

- Thermodynamic Stability : Aromatic nitro groups (e.g., in ) increase molecular rigidity, whereas the flexible cyclopentyl group might lower the melting point.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.